2',4'-ジヒドロキシ-4-メトキシカルコン

概要

説明

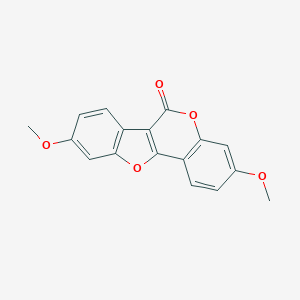

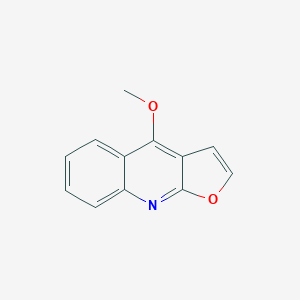

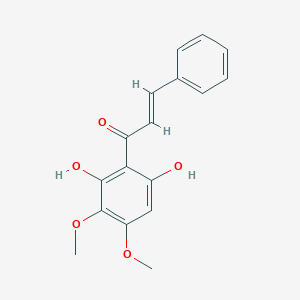

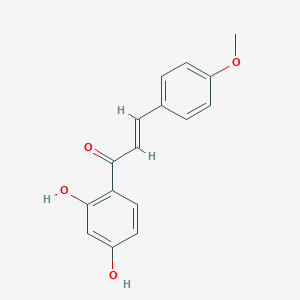

2’,4’-Dihydroxy-4-methoxychalcone is a chemical compound with the molecular formula C16H14O4 . It has been used as an anticancer agent inhibiting DNA topoisomerase IB and Tyrosyl-DNA phosphodiesterase 1 inhibitors .

Synthesis Analysis

The compound 2’,4’-Dihydroxy-4-methoxychalcone has been synthesized through Claisen-Schmidt reaction from 2-hydroxyacetophenone and 2,4-dihydroxyacetophenone with 4-hydroxy-3-methoxy benzaldehyde (vanillin) in aqueous KOH 40% and KSF montmorillonite as catalyst in methanol . Another method involves reacting 4-hydroxybenzaldehyde with 4-methoxy acetophenone using NaOH catalyst in a mortar for 30 minutes at room temperature .Molecular Structure Analysis

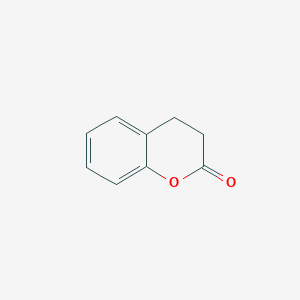

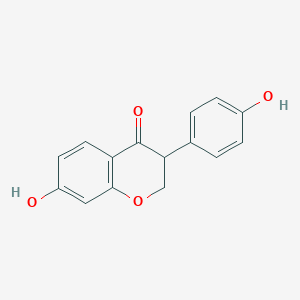

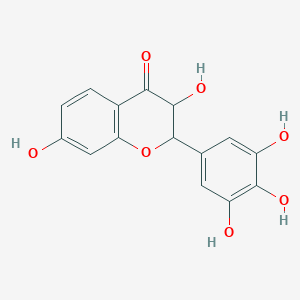

The molecular structure of 2’,4’-Dihydroxy-4-methoxychalcone is characterized by a molecular weight of 270.28 g/mol and a mono-isotopic mass of 270.089203 Da . It has 4 hydrogen bond acceptors and 2 hydrogen bond donors .Chemical Reactions Analysis

The chalcone (1.0 mmol) and thiourea (2.0 mmol) prepared in 10 mL of absolute ethanol were stirred for 10-15 minutes, and then alcoholic solution of KOH (0.002 mol, 10.0 ml) was added in portions. The obtained reaction mixture was refluxed further for 5-6 hours .Physical And Chemical Properties Analysis

The compound has a density of 1.3±0.1 g/cm3, a boiling point of 499.4±37.0 °C at 760 mmHg, and a flash point of 189.0±20.0 °C . It also has a molar refractivity of 77.6±0.3 cm3, a polar surface area of 67 Å2, and a molar volume of 210.7±3.0 cm3 .科学的研究の応用

抗酸化活性

2',4'-DHMCは強力な抗酸化特性を持っています。それはフリーラジカルを捕捉し、細胞と組織を酸化損傷から保護します。 研究者らは、加齢に伴う疾患、神経変性疾患、および酸化ストレス誘発性病態の予防におけるその可能性を探求しています .

抗炎症効果

炎症は、さまざまな疾患において重要な役割を果たしています。2',4'-DHMCは、プロ炎症性サイトカインや酵素を阻害することにより、抗炎症活性を示しています。 関節炎、炎症性腸疾患、喘息などの状態に役立つ可能性があります .

抗癌の可能性

いくつかの研究では、2',4'-DHMCを潜在的な抗癌剤として調査してきました。それは、子宮頸部(WiDr)、結腸(HeLa)、乳がん(T47d)細胞など、さまざまな癌細胞株に対して細胞毒性を示しています。 研究者らは、その作用機序と癌治療における潜在的な使用について調査しています .

抗肥満特性

肥満は世界的な健康問題です。2',4'-DHMCは、抗肥満効果について研究されています。それは、脂質代謝、脂肪生成、およびグルコース恒常性を調節します。 将来の研究では、肥満関連合併症の管理におけるその役割が明らかになる可能性があります .

神経保護活性

この化合物は、神経細胞の生存を促進し、酸化ストレスを軽減することにより、神経保護効果を発揮します。 研究者らは、アルツハイマー病やパーキンソン病などの神経変性疾患におけるその可能性を調査しています .

作用機序

Target of Action

Chalcones, the class of compounds to which it belongs, are known to interact with a variety of biological targets, including enzymes and receptors .

Mode of Action

Chalcones typically exert their effects by interacting with their targets and modulating their activity . This can lead to changes in cellular processes and responses.

Biochemical Pathways

Chalcones are known to influence a variety of biochemical pathways, often related to their targets . The downstream effects of these pathway modulations can vary widely, depending on the specific chalcone and its targets.

Pharmacokinetics

These properties can significantly impact the bioavailability of a compound, influencing how much of the compound reaches its targets and how long it remains active in the body .

Result of Action

Chalcones are known to have a variety of effects at the molecular and cellular levels, often related to their modulation of target activity and biochemical pathways .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2’,4’-Dihydroxy-4-methoxychalcone. Factors such as pH, temperature, and the presence of other molecules can affect how the compound interacts with its targets and how stable it is in the body .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

(E)-1-(2,4-dihydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O4/c1-20-13-6-2-11(3-7-13)4-9-15(18)14-8-5-12(17)10-16(14)19/h2-10,17,19H,1H3/b9-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADRQFDIWPRFKSP-RUDMXATFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=CC(=O)C2=C(C=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C/C(=O)C2=C(C=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13351-10-5 | |

| Record name | 2'4'-Dihydroxy-4-methoxychalcone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013351105 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 13351-10-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the key biological activities reported for 2',4'-Dihydroxy-4-methoxychalcone?

A1: Research indicates that 2',4'-Dihydroxy-4-methoxychalcone exhibits potent anti-inflammatory activity. Studies have demonstrated its ability to inhibit the production of pro-inflammatory mediators, including prostaglandin E2 (PGE2), nitric oxide (NO), and tumor necrosis factor-alpha (TNF-α) . This anti-inflammatory effect is attributed to the compound's ability to suppress the induction of cyclooxygenase-2 (COX-2) , an enzyme involved in the production of PGE2. Additionally, it has shown antileishmanial activity against various Leishmania species .

Q2: How does the structure of 2',4'-Dihydroxy-4-methoxychalcone relate to its anti-inflammatory activity?

A2: Research suggests that the presence of the 4'-methoxyl group in 2',4'-Dihydroxy-4-methoxychalcone is crucial for its potent inhibitory activity against PGE2 production . Studies comparing different 2'-hydroxychalcone derivatives indicate that compounds with this specific structural feature exhibit enhanced anti-inflammatory effects.

Q3: What is the role of 2',4'-Dihydroxy-4-methoxychalcone in the synthesis of other flavonoids?

A3: 2',4'-Dihydroxy-4-methoxychalcone serves as a key intermediate in the synthesis of various flavonoids. It can undergo cyclization reactions to form flavanones, such as 7-hydroxy-4'-methoxyflavanone, which can be further oxidized to yield flavones like 7-hydroxy-4'-methoxyflavone . These reactions highlight the versatility of 2',4'-Dihydroxy-4-methoxychalcone as a starting material for synthesizing structurally diverse flavonoids with potential biological activities.

Q4: Has 2',4'-Dihydroxy-4-methoxychalcone been identified in natural sources?

A4: Yes, 2',4'-Dihydroxy-4-methoxychalcone has been isolated from various plant sources. It has been found in the fruits of Gymnocladus chinensis and the roots of Glossostemon bruguieri , among other plants.

Q5: How does 2',4'-Dihydroxy-4-methoxychalcone interact with the PfDHODH receptor?

A5: While specific details on the interaction are not provided in the research, a study utilizing structure-based drug design with the PfDHODH receptor, a potential drug target for malaria, identified 2',4'-Dihydroxy-4-methoxychalcone as a potential ligand . Further research is needed to elucidate the binding mode and potential implications for antimalarial drug development.

Q6: What spectroscopic data is available for characterizing 2',4'-Dihydroxy-4-methoxychalcone?

A6: Characterisation of 2',4'-Dihydroxy-4-methoxychalcone has been achieved using techniques such as FT-IR, GC-MS, 1H-NMR, and 13C-NMR spectroscopy . These techniques provide information about the functional groups, molecular weight, and structural arrangement of the compound.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。